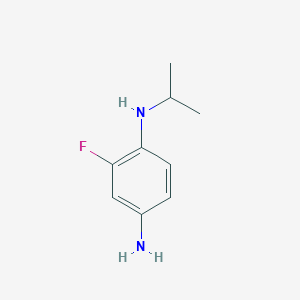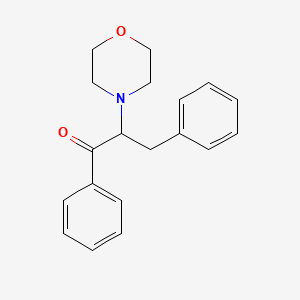![molecular formula C17H20N2O B15095704 N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide](/img/structure/B15095704.png)
N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with N,N-dimethylethylenediamine. This reaction can be catalyzed using various reagents such as di-tert-butyl dicarbonate (Boc2O) and 4-(dimethylamino)pyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to achieve high yields and purity, potentially using continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide involves its ability to intercalate into DNA, thereby inhibiting the activity of topoisomerases I and II. This inhibition prevents the relaxation of supercoiled DNA, leading to the disruption of DNA replication and transcription processes . The compound’s interaction with DNA and topoisomerases is crucial for its cytotoxic effects on cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA): Another DNA-intercalating agent with similar topoisomerase inhibition properties.
Amsacrine: A well-known anticancer drug that also targets topoisomerase II.
Triazoloacridone (C-1305): A compound with similar DNA-intercalating properties and anticancer potential.
Uniqueness
N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide is unique due to its biphenyl structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other intercalating agents. Its specific interactions with DNA and topoisomerases make it a valuable compound for further research in medicinal chemistry and cancer therapy.
Propriétés
Formule moléculaire |
C17H20N2O |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C17H20N2O/c1-19(2)13-12-18-17(20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20) |
Clé InChI |
FUJVDDLWYRCUSK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


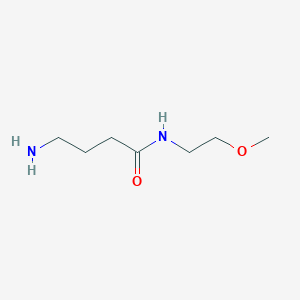
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B15095631.png)

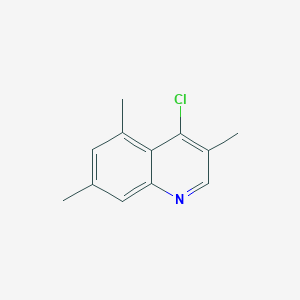
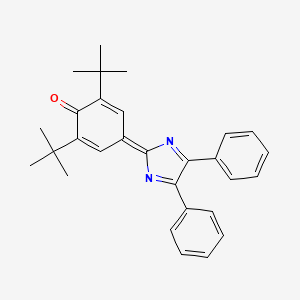

![1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine](/img/structure/B15095679.png)
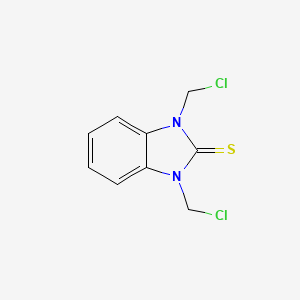
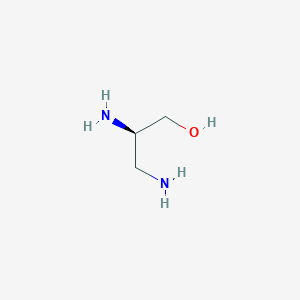

![endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene](/img/structure/B15095702.png)
